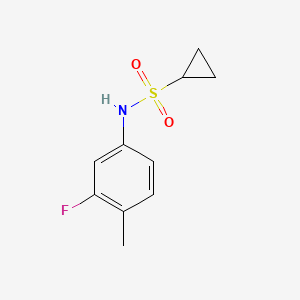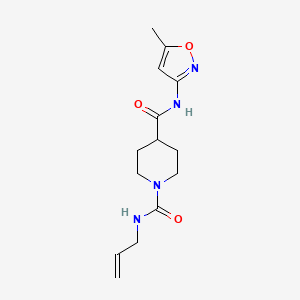![molecular formula C15H20N2O3 B6586362 N'-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide CAS No. 1219914-13-2](/img/structure/B6586362.png)
N'-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
In general, compounds like N’-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide belong to the class of organic compounds known as amides. These are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a benzyl group (a benzene ring attached to a methylene group), a cyclopentyl group (a five-membered carbon ring), and an amide group (a carbonyl group linked to a nitrogen atom) .Chemical Reactions Analysis
Amides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The specific reactions would depend on the exact structure and substituents of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and chemical stability. These properties are typically determined experimentally .科学研究应用
BHCE has been studied extensively in the fields of medicinal chemistry, biochemistry and physiology. It has been used as a building block for the synthesis of various compounds, including those used in drug development. BHCE has also been used to study enzyme kinetics, and has been used as a model compound for the study of enzyme-catalyzed reactions.
作用机制
BHCE has been shown to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to inhibit the activity of certain proteins involved in the metabolism of fatty acids, such as fatty acid amide hydrolase (FAAH). The exact mechanism of action of BHCE is not yet fully understood, however, it is thought to involve the binding of BHCE to the active site of the enzyme or protein, and the subsequent inhibition of its activity.
Biochemical and Physiological Effects
BHCE has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that BHCE can inhibit the activity of certain enzymes, including COX-2 and LOX. It has also been shown to inhibit the activity of certain proteins involved in the metabolism of fatty acids, such as FAAH. In vivo studies have shown that BHCE can reduce inflammation, and can also reduce the levels of certain hormones, such as cortisol.
实验室实验的优点和局限性
BHCE has several advantages as a model compound for lab experiments. Its low solubility in water makes it easy to handle and store, and its low melting point makes it easy to dissolve in organic solvents. Additionally, its low toxicity makes it safe to use in the lab. The main limitation of BHCE is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for research involving BHCE. These include further investigations into its mechanism of action, and the development of new compounds based on its structure. Additionally, further research could be conducted into its potential applications in drug development, and its use as a model compound for studying enzyme-catalyzed reactions. Finally, further research could be conducted into its potential use as an anti-inflammatory agent.
合成方法
BHCE can be synthesized using a number of methods. The most common method is the reaction of ethylenediamine with benzyl chloride in the presence of a base. This reaction produces BHCE in a yield of around 70%. Other methods of synthesis include the reaction of ethylenediamine with benzyl bromide, and the reaction of ethylenediamine with benzyl iodide.
安全和危害
属性
IUPAC Name |
N-benzyl-N'-[(1-hydroxycyclopentyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13(16-10-12-6-2-1-3-7-12)14(19)17-11-15(20)8-4-5-9-15/h1-3,6-7,20H,4-5,8-11H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUPSDHEMVKIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(thiophen-3-yl)ethyl]pent-4-enamide](/img/structure/B6586281.png)
![1-(4-methoxyphenyl)-3-[2-(thiophen-3-yl)ethyl]urea](/img/structure/B6586287.png)
![5-ethyl-7-(2-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6586305.png)
![4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6586310.png)
![N-cyclopentyl-2-{[6-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6586316.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6586328.png)

![3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586347.png)

![N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6586354.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586367.png)
![3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6586368.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide](/img/structure/B6586369.png)
